Cas no 191794-20-4 ((4-methyl-1H-benzimidazol-2-yl)methanol)

(4-methyl-1H-benzimidazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7-Methyl-1H-benzo[d]imidazol-2-yl)methanol
- (7-Methyl-1H-benzimidazol-2-yl)methanol
- 1H-Benzimidazole-2-methanol,4-methyl-
- 1H-Benzimidazole-2-methanol,7-methyl-
- (4-methyl-1H-benzimidazol-2-yl)methanol
- (4-methyl-1H-benzimidazol-2-yl)methanol(SALTDATA: FREE)
- 1H-Benzimidazole-2-methanol,4-methyl-(9CI)
- 2-Hydroxymethyl-4-methyl-1H-benzoimidazole
- (4-methyl-1H-benzo[d]imidazol-2-yl)methanol
- 2-(Hydroxymethyl)-4-methylbenzimidazole
- AM803438
- MFCD09880339
- DTXSID10588687
- BB 0241930
- (4-methyl-1H-1,3-benzodiazol-2-yl)methanol
- 1H-Benzimidazole-2-methanol, 7-methyl-
- BB 0260075
- AKOS000302618
- 191794-20-4
- SCHEMBL4346855
- AKOS000272021
- AB01333512-02
- A880354
- F3366-5195
- NCGC00340834-01
- AT-057/43468165
- Z295463012
- CS-0199959
- (7-Methyl-1H-benzo[d]imidazol-2-yl)methanol;2-HYDROXYMETHYL-4-METHYL-1H-BENZOIMIDAZOLE
- 4-methyl-1h-benzimidazole-2-methanol
- AS-37929
- SY034037
- (4-Methyl-1H-benzoimidazol-2-yl)-methanol
- 1H-Benzimidazole-2-methanol, 4-methyl-
- ALBB-028686
- STK825173
- XH0026
-
- MDL: MFCD09880339
- インチ: InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11)
- InChIKey: YEBKEULJXVMWID-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC2=C1N=C(CO)N2
計算された属性
- せいみつぶんしりょう: 162.0794
- どういたいしつりょう: 162.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 48.9Ų
じっけんとくせい
- 密度みつど: 1.296
- ふってん: 416.335 ℃ at 760 mmHg
- フラッシュポイント: 205.593°C
- 屈折率: 1.691
- PSA: 48.91
- LogP: 1.36360
(4-methyl-1H-benzimidazol-2-yl)methanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
(4-methyl-1H-benzimidazol-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A565382-1g |
(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol |
191794-20-4 | 98% | 1g |
$70.0 | 2025-02-26 | |
AstaTech | 62834-10/G |
2-HYDROXYMETHYL-4-METHYL-1H-BENZOIMIDAZOLE |
191794-20-4 | 97% | 10/G |
$473 | 2022-06-01 | |
abcr | AB267819-5 g |
(4-Methyl-1H-benzimidazol-2-yl)methanol |
191794-20-4 | 5g |
€365.50 | 2023-04-26 | ||
Alichem | A069004919-10g |
(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol |
191794-20-4 | 97% | 10g |
$1230.12 | 2023-09-02 | |
eNovation Chemicals LLC | D913706-5g |
2-(Hydroxymethyl)-4-methylbenzimidazole |
191794-20-4 | 95% | 5g |
$825 | 2024-07-20 | |
Ambeed | A565382-5g |
(7-Methyl-1H-benzo[d]imidazol-2-yl)methanol |
191794-20-4 | 98% | 5g |
$255.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTE330-5g |
(4-methyl-1H-1,3-benzodiazol-2-yl)methanol |
191794-20-4 | 97% | 5g |
¥1765.0 | 2024-04-23 | |
abcr | AB267819-1 g |
(4-Methyl-1H-benzimidazol-2-yl)methanol |
191794-20-4 | 1g |
€128.10 | 2023-04-26 | ||
abcr | AB267819-10 g |
(4-Methyl-1H-benzimidazol-2-yl)methanol |
191794-20-4 | 10g |
€563.30 | 2023-04-26 | ||
TRC | M396305-100mg |
(4-methyl-1H-benzimidazol-2-yl)methanol |
191794-20-4 | 100mg |
$ 50.00 | 2022-06-03 |
(4-methyl-1H-benzimidazol-2-yl)methanol 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
(4-methyl-1H-benzimidazol-2-yl)methanolに関する追加情報
Introduction to (4-methyl-1H-benzimidazol-2-yl)methanol (CAS No. 191794-20-4)
(4-methyl-1H-benzimidazol-2-yl)methanol (CAS No. 191794-20-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzimidazole core and methanol substituent, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, known for its ability to modulate a variety of biological targets. The presence of the methanol group in (4-methyl-1H-benzimidazol-2-yl)methanol adds further complexity and potential for functionalization, making it an attractive molecule for synthetic chemists and pharmacologists alike.
Recent studies have highlighted the potential of (4-methyl-1H-benzimidazol-2-yl)methanol in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of this compound exhibit potent antimicrobial and antifungal properties. These findings suggest that (4-methyl-1H-benzimidazol-2-yl)methanol could serve as a lead compound for the development of novel antibiotics and antifungal agents, addressing the growing global challenge of antimicrobial resistance.
In addition to its antimicrobial activities, (4-methyl-1H-benzimidazol-2-yl)methanol has been investigated for its potential as an antitumor agent. A study published in *Cancer Research* demonstrated that certain derivatives of this compound can effectively inhibit the growth of cancer cells by targeting specific signaling pathways. This research opens up new avenues for the development of targeted cancer therapies, particularly in cases where traditional chemotherapy is less effective or has significant side effects.
The pharmacokinetic properties of (4-methyl-1H-benzimidazol-2-yl)methanol have also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as a therapeutic agent. Its good solubility and stability make it suitable for both oral and parenteral administration, enhancing its clinical utility.
Moreover, (4-methyl-1H-benzimidazol-2-yl)methanol has shown promise in the field of neuropharmacology. Studies have suggested that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This property makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying these effects and to optimize the compound for clinical use.
The synthetic accessibility of (4-methyl-1H-benzimidazol-2-yl)methanol is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, allowing researchers to explore a wide range of structural modifications and functionalizations. These synthetic strategies not only enhance the chemical diversity but also facilitate the optimization of pharmacological properties.
In conclusion, (4-methyl-1H-benzimidazol-2-yl)methanol (CAS No. 191794-20-4) is a promising compound with a broad spectrum of biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and synthetic accessibility make it an attractive target for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, (4-methyl-1H-benzimidazol-2-yl)methanol is poised to play a significant role in advancing medical treatments for various diseases.
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